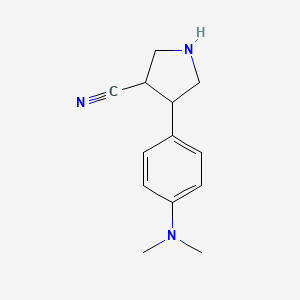

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile

Descripción general

Descripción

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound allows it to bind effectively with certain enzymes, potentially inhibiting or activating them . This interaction can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the dimethylamino group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses . For example, it may inhibit or activate specific kinases, thereby affecting downstream signaling events. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity by altering their conformation . This binding can be facilitated by the pyrrolidine ring, which fits into the enzyme’s active site, and the dimethylamino group, which forms hydrogen bonds with amino acid residues . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s impact becomes significant at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .

Actividad Biológica

4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, often referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2. It features a pyrrolidine ring substituted with a dimethylamino group and a phenyl group, along with a carbonitrile functional group. The presence of these functional groups is believed to enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The dimethylamino group can facilitate hydrogen bonding, while the carbonitrile group may participate in nucleophilic interactions. These interactions are essential for modulating various biochemical pathways, potentially leading to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuropharmacological Effects : Its structural similarity to known psychoactive compounds indicates potential use in treating neurological disorders.

Biological Activity Studies

Recent research has focused on the synthesis and evaluation of the biological activities of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential use in combating antibiotic-resistant strains.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 20 |

Anticancer Activity

In vitro studies using A549 human lung adenocarcinoma cells demonstrated that this compound exhibits cytotoxic effects. When treated with varying concentrations, it was found that higher doses significantly reduced cell viability compared to untreated controls.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 40 |

Case Studies

- Case Study on Antimicrobial Efficacy : A research group synthesized several derivatives of pyrrolidine-3-carbonitrile and evaluated their antimicrobial activities against clinical isolates. The study concluded that derivatives containing the dimethylamino moiety exhibited enhanced activity against multidrug-resistant strains.

- Case Study on Anticancer Potential : Another study investigated the anticancer properties of various pyrrolidine derivatives, including our compound of interest. Results indicated that it effectively inhibited tumor growth in xenograft models, suggesting its potential as a lead compound for further development in cancer therapeutics.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization, enabling the development of novel compounds with tailored properties.

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving pyrrolidine derivatives, which can provide insights into the behavior of similar compounds in various chemical environments.

Biology and Medicine

- Drug Discovery : The structural characteristics of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile suggest potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for developing therapeutics aimed at neurological and psychiatric disorders.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of pyrrolidine-3-carbonitrile exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown significant inhibition zones comparable to standard antibiotics .

Industry

- Agrochemicals : The stability and reactivity of this compound make it suitable for applications in the development of agrochemicals. Its derivatives can be designed to enhance agricultural productivity through targeted biological activity.

Antimicrobial Activity Study

A notable study evaluated the antimicrobial properties of synthesized pyrrolidine derivatives, including those based on this compound. The results demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for these compounds to serve as new antibiotic agents .

Drug Development Research

Research focusing on fluorinated analogs has shown that modifications to the pyrrolidine structure can lead to enhanced pharmacological properties, such as increased potency and metabolic stability. These findings suggest that similar modifications to this compound could yield compounds with improved therapeutic profiles .

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemistry | Intermediate for complex organic synthesis | Used in mechanistic studies involving pyrrolidine derivatives |

| Biology | Potential drug candidate for neurological disorders | Exhibits antimicrobial activity against various pathogens |

| Industry | Development of agrochemicals | Stability and reactivity suitable for agricultural applications |

Propiedades

IUPAC Name |

4-[4-(dimethylamino)phenyl]pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSHXXPKQIWHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.